molecular formula C11H14O2 B022952 2-Methyl-3-phenylbutanoic acid CAS No. 19731-91-0

2-Methyl-3-phenylbutanoic acid

Cat. No. B022952
CAS RN: 19731-91-0
M. Wt: 178.23 g/mol
InChI Key: NRYIIIVJCVRSSH-UHFFFAOYSA-N
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Description

2-Methyl-3-phenylbutanoic acid (MPB) is a type of synthetic compound that has been the focus of scientific research for many years. It is a derivative of valine, an essential amino acid, and has been studied for its potential applications in various fields, including medicine and pharmacology.

Scientific Research Applications

2-Methyl-3-phenylbutanoic acid has been studied for its potential applications in various fields, including medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

Mechanism Of Action

The mechanism of action of 2-Methyl-3-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to bind to and activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.

Biochemical And Physiological Effects

2-Methyl-3-phenylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, leading to a reduction in the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methyl-3-phenylbutanoic acid in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to have a number of potential applications, making it a versatile compound for use in various experiments. One limitation of using 2-Methyl-3-phenylbutanoic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

There are many potential future directions for research on 2-Methyl-3-phenylbutanoic acid. One area of research could focus on its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, research could focus on the development of new synthesis methods for 2-Methyl-3-phenylbutanoic acid, as well as the identification of new potential applications for the compound.

Synthesis Methods

2-Methyl-3-phenylbutanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Methyl-3-phenylbutanoic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of 2-methyl-3-phenylbutanoyl chloride with sodium valinate.

properties

CAS RN

19731-91-0

Product Name

2-Methyl-3-phenylbutanoic acid

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-3-phenylbutanoic acid

InChI

InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13)

InChI Key

NRYIIIVJCVRSSH-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(C)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)C(C)C(=O)O

Pictograms

Irritant

synonyms

2-METHYL-3-PHENYLBUTYRIC ACID

Origin of Product

United States

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